

An In-depth Technical Guide to the Phytotoxin Tentoxin

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Compound of Interest

Compound Name: *Tentoxin*

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This technical guide provides a comprehensive overview of the chemical and biological properties of **Tentoxin**, a cyclic tetrapeptide mycotoxin. The document details its chemical structure, mechanism of action, relevant quantitative data, and detailed experimental protocols for its isolation, quantification, and activity assessment.

Chemical Structure of Tentoxin

Tentoxin is a natural cyclic tetrapeptide produced by several phytopathogenic fungi of the *Alternaria* genus, most notably *Alternaria alternata* (syn. *A. tenuis*).^{[1][2]} First isolated and characterized in 1967, it is known for selectively inducing chlorosis in certain plant species.^{[1][3]}

The structure of **Tentoxin** is defined as cyclo[N-methyl-L-alanyl-L-leucyl-N-methyl- α,β -didehydrophenylalanyl-glycyl].^{[1][4]} Its cyclic nature and the presence of a didehydrophenylalanine residue are key features of its conformation and biological activity.^[5]

Identifier	Value
Molecular Formula	C ₂₂ H ₃₀ N ₄ O ₄ [4] [6]
Molar Mass	414.50 g/mol [6] [7]
IUPAC Name	(3S,6S,12Z)-12-benzylidene-3-isobutyl-1,6,7-trimethyl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone [4]
CAS Registry Number	28540-82-1 [4] [6]
Synonyms	Cyclo(N-methyl-L-alanyl-L-leucyl-alpha,beta-didehydro-N-methylphenylalanylglycyl) [1] [3]

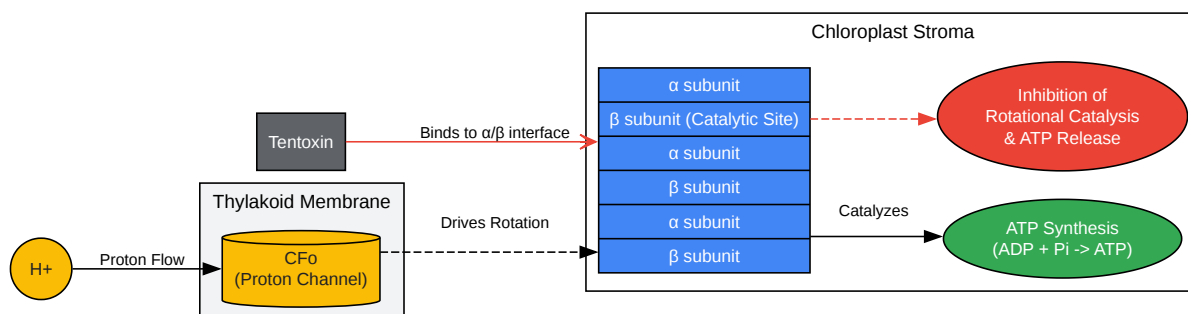
In aqueous solutions, **Tentoxin** exists as a mixture of four interconverting conformations, which may influence its interaction with biological targets.[\[5\]](#)

Mechanism of Action

Tentoxin's primary mechanism of action is the inhibition of photophosphorylation in sensitive plant species by targeting the chloroplast F₁F₀ ATP synthase.[\[5\]](#) Specifically, it binds to the soluble F₁ portion of the complex (CF₁), which is responsible for ATP synthesis.[\[3\]](#)

The binding site is located at the interface between the α and β subunits of the CF₁ complex.[\[2\]](#) By binding to this interface, **Tentoxin** is thought to lock the enzyme in a specific conformational state, which prevents the cooperative release of newly synthesized ATP from the catalytic sites, thereby inhibiting the enzyme's rotational mechanism.[\[2\]](#)[\[3\]](#) This leads to a disruption of the proton motive force and a cessation of ATP synthesis, ultimately causing chlorosis and plant death.[\[5\]](#)

Interestingly, the effect of **Tentoxin** is concentration-dependent. At low concentrations, it acts as a potent inhibitor. However, at higher concentrations, it can stimulate ATPase activity.[\[7\]](#) This complex behavior is attributed to the presence of multiple binding sites on the CF₁ complex with varying affinities.[\[4\]](#)[\[7\]](#)



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Mechanism of **Tentoxin** binding to the CF₁-ATPase complex.

Quantitative Data on Tentoxin-CF₁ Interaction

The interaction between **Tentoxin** and chloroplast F₁-ATPase (CF₁) has been characterized by several kinetic and equilibrium binding studies. The toxin exhibits multiple binding sites with distinct affinities, leading to its complex inhibitory and stimulatory effects.

Parameter	Value	Enzyme Source	Method	Reference
Inhibition Constant (K_i)	10 nM	Spinach CF ₁	Time-resolved activity assays	[4]
Forward Rate Constant (k_{on})	$4.7 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$	Spinach CF ₁	Time-resolved activity assays	[4]
Association Constant 1 (K_{a1})	$8.2 \times 10^5 \text{ M}^{-1}$	Spinach CF ₁	Equilibrium Dialysis	[6]
Association Constant 2 (K_{a2})	$1.5 \times 10^4 \text{ M}^{-1}$	Spinach CF ₁	Equilibrium Dialysis	[6]
Dissociation Constant 1 (K_{d1})	$6.9 \times 10^{-8} \text{ M}$ (69 nM)	Spinach CF ₁	Centrifugation Column & HPLC	[7]
Dissociation Constant 2 (K_{d2})	$1.4 \times 10^{-5} \text{ M}$ (14 μM)	Spinach CF ₁	Centrifugation Column & HPLC	[7]
Dissociation Constant 3 (K_{d3})	$6.3 \times 10^{-3} \text{ M}$ (6.3 mM)	Spinach CF ₁	Centrifugation Column & HPLC	[7]

Experimental Protocols

This protocol provides a general framework for the extraction and purification of **Tentoxin** from liquid cultures of *Alternaria alternata*.

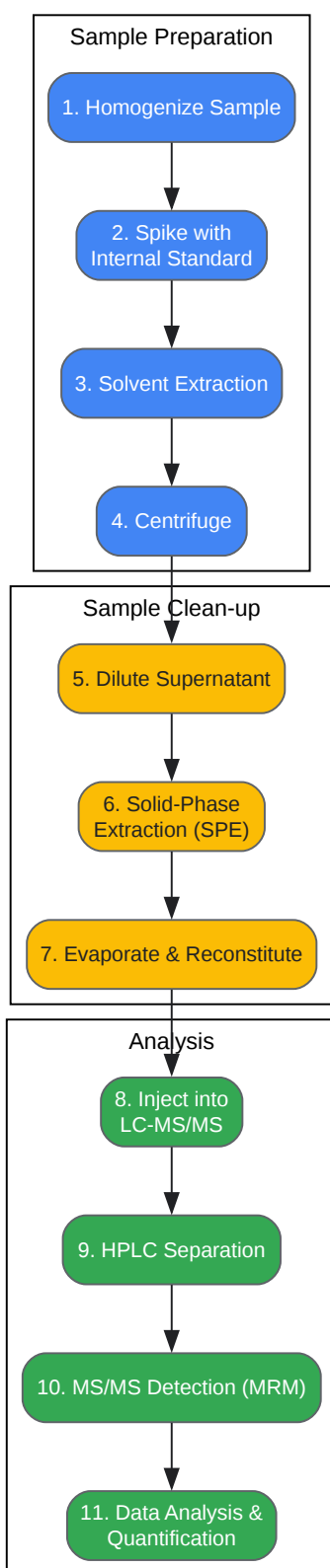
- Fungal Cultivation: Inoculate *Alternaria alternata* into a suitable liquid medium, such as Potato Dextrose Broth (PDB).[4] Culture in shake flasks at 25-28°C for 14-21 days in darkness to maximize secondary metabolite production.[4]
- Extraction:
 - Separate the fungal mycelium from the culture broth by filtration.
 - Exhaustively extract the culture filtrate with an equal volume of an organic solvent, such as ethyl acetate, multiple times.[6]

- Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.^[6]
- Preliminary Purification:
 - Redissolve the crude extract in a minimal amount of methanol.
 - Subject the extract to column chromatography using a silica gel stationary phase.
 - Elute with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol, to separate fractions based on polarity.
- Final Purification:
 - Collect fractions and analyze them for the presence of **Tentoxin** using Thin Layer Chromatography (TLC) or HPLC.
 - Pool the **Tentoxin**-containing fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to obtain pure **Tentoxin**.

This protocol outlines a method for the sensitive and specific quantification of **Tentoxin** in a sample matrix, such as a fungal extract or contaminated food product, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[3][8]}

- Sample Preparation (Extraction):
 - Weigh 2-5 g of the homogenized sample into a centrifuge tube.
 - Add an appropriate volume (e.g., 15 mL) of an extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 85/14/1 v/v/v with 1% acetic acid).^[8] For robust quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., **Tentoxin-d₃**) before extraction.^[8]
 - Vigorously shake or homogenize the sample for at least 2 minutes, followed by centrifugation (e.g., 10 min at 4000 rpm).^[3]
- Sample Clean-up (Solid-Phase Extraction - SPE):

- Take an aliquot of the supernatant (e.g., 6 mL) and dilute it with an aqueous solution (e.g., 15 mL of 0.05 M sodium dihydrogen phosphate, pH 3).[3]
- Condition an SPE cartridge (e.g., a hydroxylated polymer or C18) with methanol and then water.[3]
- Load the diluted extract onto the cartridge.
- Wash the cartridge with water to remove polar interferences.
- Elute the toxins with methanol, followed by acetonitrile.[3]
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., water/methanol 70/30, v/v).[3]
- LC-MS/MS Analysis:
 - Chromatography: Inject the prepared sample onto an HPLC system equipped with a C18 analytical column. Perform a gradient elution using a mobile phase consisting of (A) water with a buffer (e.g., ammonium acetate) and (B) methanol or acetonitrile.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the native **Tentoxin** and its labeled internal standard for accurate identification and quantification.



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Experimental workflow for the quantification of **Tentoxin**.

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